molecular formula C10H19F2NO B14118494 4-(Butoxymethyl)-3,3-difluoropiperidine CAS No. 1206540-50-2

4-(Butoxymethyl)-3,3-difluoropiperidine

Cat. No.: B14118494
CAS No.: 1206540-50-2
M. Wt: 207.26 g/mol
InChI Key: VAVILXGPTBAXNB-UHFFFAOYSA-N
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Description

4-(Butoxymethyl)-3,3-difluoropiperidine is a chemical compound that belongs to the class of piperidines. Piperidines are a group of organic compounds that contain a six-membered ring with five carbon atoms and one nitrogen atom. The presence of butoxymethyl and difluoromethyl groups in this compound makes it unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Butoxymethyl)-3,3-difluoropiperidine typically involves the reaction of piperidine derivatives with butoxymethyl and difluoromethyl reagents. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process. Additionally, purification techniques such as distillation, crystallization, or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(Butoxymethyl)-3,3-difluoropiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxymethyl or difluoromethyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(Butoxymethyl)-3,3-difluoropiperidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic properties, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Butoxymethyl)-3,3-difluoropiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(Butoxymethyl)-2-methoxyphenol: Used in cosmetics and personal care products.

    3,3-Difluoropiperidine: A simpler analog without the butoxymethyl group.

Uniqueness

4-(Butoxymethyl)-3,3-difluoropiperidine is unique due to the presence of both butoxymethyl and difluoromethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

1206540-50-2

Molecular Formula

C10H19F2NO

Molecular Weight

207.26 g/mol

IUPAC Name

4-(butoxymethyl)-3,3-difluoropiperidine

InChI

InChI=1S/C10H19F2NO/c1-2-3-6-14-7-9-4-5-13-8-10(9,11)12/h9,13H,2-8H2,1H3

InChI Key

VAVILXGPTBAXNB-UHFFFAOYSA-N

Canonical SMILES

CCCCOCC1CCNCC1(F)F

Origin of Product

United States

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